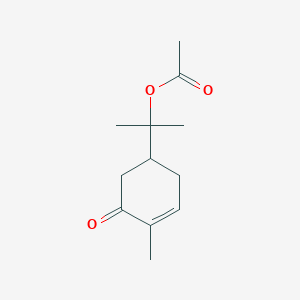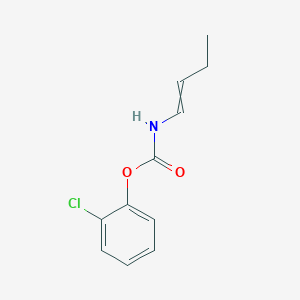
Methyl 3-methyl-4-oxononanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-methyl-4-oxononanoate is an organic compound with the molecular formula C11H20O3 It is a methyl ester derivative of nonanoic acid, featuring a ketone functional group at the fourth carbon and a methyl group at the third carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 3-methyl-4-oxononanoate can be synthesized through several methods. One common approach involves the esterification of 3-methyl-4-oxononanoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the alkylation of enolate ions derived from 3-methyl-4-oxononanoic acid. This process can be carried out using sodium ethoxide in ethanol, followed by the addition of methyl iodide to form the desired ester .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also gaining traction to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-methyl-4-oxononanoate undergoes various chemical reactions, including:
Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 3-methyl-4-oxononanoic acid.
Reduction: 3-methyl-4-hydroxynonanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 3-methyl-4-oxononanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and as a substrate for enzyme-catalyzed reactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals .
Mecanismo De Acción
The mechanism of action of methyl 3-methyl-4-oxononanoate involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These reactions are facilitated by enzymes or chemical catalysts, depending on the context .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-oxononanoate: Lacks the methyl group at the third carbon, resulting in different chemical properties and reactivity.
Methyl 3-methyl-4-oxooctanoate: Has a shorter carbon chain, affecting its physical properties and applications.
Methyl 3-methyl-4-oxodecanoate: Has a longer carbon chain, influencing its solubility and reactivity .
Uniqueness
Methyl 3-methyl-4-oxononanoate is unique due to the presence of both a ketone and an ester functional group, along with a methyl substituent. This combination of features makes it a versatile compound for various chemical transformations and applications.
Propiedades
Número CAS |
89631-03-8 |
|---|---|
Fórmula molecular |
C11H20O3 |
Peso molecular |
200.27 g/mol |
Nombre IUPAC |
methyl 3-methyl-4-oxononanoate |
InChI |
InChI=1S/C11H20O3/c1-4-5-6-7-10(12)9(2)8-11(13)14-3/h9H,4-8H2,1-3H3 |
Clave InChI |
XZNIWZPDMNWHLO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=O)C(C)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1-(Benzyloxy)propan-2-yl]-5-methylcyclohexan-1-one](/img/structure/B14403610.png)
![8-Bromo-4-methyl-7-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B14403617.png)


![4,5-Bis(4-methoxyphenyl)-2-[(thiophen-2-yl)sulfanyl]-1,3-thiazole](/img/structure/B14403647.png)






![Dimethyl [3-(pyridin-2-yl)prop-2-en-1-yl]propanedioate](/img/structure/B14403680.png)

